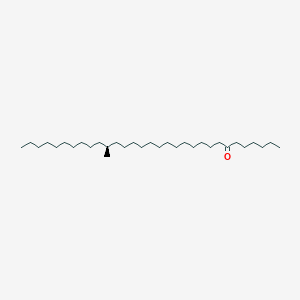(21S)-21-methylhentriacontan-7-one
CAS No.: 647024-92-8
Cat. No.: VC16891924
Molecular Formula: C32H64O
Molecular Weight: 464.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 647024-92-8 |
|---|---|
| Molecular Formula | C32H64O |
| Molecular Weight | 464.8 g/mol |
| IUPAC Name | (21S)-21-methylhentriacontan-7-one |
| Standard InChI | InChI=1S/C32H64O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31H,4-30H2,1-3H3/t31-/m0/s1 |
| Standard InChI Key | YNYSRWCPCRALCK-HKBQPEDESA-N |
| Isomeric SMILES | CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC(=O)CCCCCC |
| Canonical SMILES | CCCCCCCCCCC(C)CCCCCCCCCCCCCC(=O)CCCCCC |
Introduction
(21S)-21-methylhentriacontan-7-one is a complex organic compound belonging to the class of long-chain aliphatic ketones. It is characterized by its unique carbon skeleton and functional group, contributing to its potential applications in synthetic chemistry and biological research. This compound is classified as a saturated fatty acid derivative, featuring a long hydrocarbon chain with a ketone functional group located at the seventh carbon position.
Synthesis Methods
The synthesis of (21S)-21-methylhentriacontan-7-one typically involves multi-step organic reactions. These processes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity. The use of specific catalysts in alkylation steps can enhance the formation of the desired stereoisomer.
Synthesis Steps:
-
Functionalization of Existing Molecules: This involves modifying simpler molecules to introduce the necessary functional groups.
-
Construction of the Carbon Backbone: Building the long hydrocarbon chain from simpler precursors.
-
Alkylation and Ketone Formation: Introducing the methyl group and forming the ketone functional group at the correct positions.
Chemical Reactions and Stability
(21S)-21-methylhentriacontan-7-one can participate in various chemical reactions typical for ketones, such as oxidation, reduction, and nucleophilic addition. The efficiency and outcome of these reactions depend heavily on conditions like pH, temperature, and the presence of catalysts.
| Reaction Type | Description |
|---|---|
| Oxidation | Conversion to carboxylic acids or other oxidized products. |
| Reduction | Conversion to alcohols or hydrocarbons. |
| Nucleophilic Addition | Reaction with nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds. |
Biological Activity and Potential Applications
While the specific biological activity of (21S)-21-methylhentriacontan-7-one is not extensively documented, its chemical properties suggest potential applications in various scientific fields. Further studies are necessary to elucidate specific pathways and interactions relevant to its biological activity.
| Potential Application | Description |
|---|---|
| Synthetic Chemistry | Used as a building block for more complex molecules. |
| Biological Research | Potential roles in lipid metabolism or as signaling molecules. |
| Pharmaceutical Development | Possible use in developing new therapeutic agents. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume